Cas no 7401-76-5 (3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate)

3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a methoxyphenyl substituent at the 3-position and an acetoxy group at the 7-position, enhancing its reactivity and versatility in chemical modifications. This compound may serve as a key intermediate for developing fluorescent probes, bioactive molecules, or photochemical agents due to its coumarin core, which is known for its optical and electronic properties. The presence of both electron-donating (methoxy) and electron-withdrawing (acetoxy) groups offers tunable electronic characteristics, making it valuable for structure-activity relationship studies. High purity and well-defined synthetic pathways ensure reproducibility for research applications.
3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate structure
7401-76-5 structure
Product name:3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
CAS No:7401-76-5
MF:C18H14O5
Molecular Weight:310.30076
CID:978788
PubChem ID:226512

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate 化学的及び物理的性質

名前と識別子

    • 3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
    • [3-(3-methoxyphenyl)-2-oxochromen-7-yl] acetate
    • 7-acetoxy-3-(3-methoxy-phenyl)-coumarin
    • 7-Acetoxy-3-(3-methoxy-phenyl)-cumarin
    • AC1L5ETI
    • AC1Q62DY
    • AR-1E6638
    • CTK5D9159
    • F3385-6205
    • NSC17059
    • 7401-76-5
    • SR-01000919426-1
    • DTXSID70280473
    • AKOS002298726
    • SR-01000919426
    • NSC-17059
    • VU0617946-1
    • NS00126857
    • STL099436
    • インチ: InChI=1S/C18H14O5/c1-11(19)22-15-7-6-13-9-16(18(20)23-17(13)10-15)12-4-3-5-14(8-12)21-2/h3-10H,1-2H3
    • InChIKey: YDQUSRUQFABOBQ-UHFFFAOYSA-N
    • SMILES: CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)OC

計算された属性

  • 精确分子量: 310.08412
  • 同位素质量: 310.08412354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 498
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 61.8Ų

じっけんとくせい

  • PSA: 61.83
  • LogP: 3.39390

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3385-6205-10μmol
3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
7401-76-5
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-6205-5mg
3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
7401-76-5
5mg
$69.0 2023-09-11
Life Chemicals
F3385-6205-2mg
3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
7401-76-5
2mg
$59.0 2023-09-11
Life Chemicals
F3385-6205-30mg
3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
7401-76-5
30mg
$119.0 2023-09-11
Life Chemicals
F3385-6205-4mg
3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
7401-76-5
4mg
$66.0 2023-09-11
Life Chemicals
F3385-6205-10mg
3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
7401-76-5
10mg
$79.0 2023-09-11
Life Chemicals
F3385-6205-40mg
3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
7401-76-5
40mg
$140.0 2023-09-11
Life Chemicals
F3385-6205-5μmol
3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
7401-76-5
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-6205-2μmol
3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
7401-76-5
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-6205-20μmol
3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
7401-76-5
20μmol
$79.0 2023-09-11

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate 関連文献

3-(3-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetateに関する追加情報

Comprehensive Overview of 3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate (CAS No. 7401-76-5)

3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, identified by its CAS No. 7401-76-5, is a synthetic coumarin derivative with a wide range of applications in pharmaceuticals, cosmetics, and organic synthesis. This compound belongs to the coumarin family, which is renowned for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of a methoxyphenyl group and an acetate moiety in its structure enhances its solubility and bioavailability, making it a valuable candidate for drug development and research.

In recent years, the demand for coumarin derivatives has surged due to their potential therapeutic benefits. Researchers are particularly interested in 3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate for its role in modulating enzyme activity and its potential as a fluorescence probe in biochemical assays. The compound's unique structure allows it to interact with various biological targets, making it a subject of ongoing studies in cancer research and neurodegenerative diseases. Its ability to cross the blood-brain barrier has also sparked interest in its use for central nervous system (CNS) disorders.

The synthesis of 3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate typically involves the condensation of 7-hydroxycoumarin with 3-methoxybenzaldehyde, followed by acetylation. This process yields a high-purity product suitable for laboratory and industrial applications. The compound's stability under various pH conditions and its compatibility with organic solvents make it a versatile reagent in organic chemistry and material science.

From an industrial perspective, 3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is gaining traction in the cosmetics industry due to its UV-absorbing properties. It is often incorporated into sunscreens and anti-aging formulations to protect the skin from oxidative stress. Additionally, its mild fragrance profile aligns with the growing consumer preference for natural and sustainable ingredients, further driving its adoption in personal care products.

Environmental and safety considerations are paramount when handling 3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate. While it is not classified as a hazardous substance, proper storage and handling protocols should be followed to ensure workplace safety. The compound's biodegradability and low toxicity profile make it an environmentally friendly option compared to traditional synthetic additives.

In the realm of artificial intelligence (AI) and machine learning (ML), researchers are leveraging computational models to predict the biological activity and optimize the synthesis of coumarin derivatives. This approach accelerates the discovery of novel applications for 3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, reducing the time and cost associated with traditional trial-and-error methods. Such advancements highlight the compound's potential to revolutionize drug discovery and personalized medicine.

As the scientific community continues to explore the multifaceted properties of 3-(3-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, its relevance in modern research and industry is expected to grow. Whether in pharmaceutical formulations, cosmetic products, or advanced material science, this compound exemplifies the intersection of chemistry and innovation. For those seeking detailed technical data or procurement options, reputable suppliers and academic databases offer comprehensive resources to support further inquiry.

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